molecular formula C29H30N2O2 B14499370 N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-93-6

N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline

Cat. No.: B14499370
CAS No.: 62895-93-6
M. Wt: 438.6 g/mol
InChI Key: DENKZUMWLYTWDH-UHFFFAOYSA-N
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Description

N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound that features a pentane chain flanked by two phenylene groups, each linked to an aniline group through an ether linkage. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 1,5-dibromopentane with 4-aminophenol to form the intermediate 1,5-bis(4-aminophenoxy)pentane. This intermediate is then reacted with aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of ether linkages, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high thermal stability and specific molecular interactions .

Properties

CAS No.

62895-93-6

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

4-[5-(4-anilinophenoxy)pentoxy]-N-phenylaniline

InChI

InChI=1S/C29H30N2O2/c1-4-10-24(11-5-1)30-26-14-18-28(19-15-26)32-22-8-3-9-23-33-29-20-16-27(17-21-29)31-25-12-6-2-7-13-25/h1-2,4-7,10-21,30-31H,3,8-9,22-23H2

InChI Key

DENKZUMWLYTWDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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